molecular formula C11H22O3 B1434073 2-Cyclohexyl-1,3-dimethoxy-2-propanol CAS No. 104431-10-9

2-Cyclohexyl-1,3-dimethoxy-2-propanol

Cat. No. B1434073
CAS RN: 104431-10-9
M. Wt: 202.29 g/mol
InChI Key: LUUYUXHPRSLWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-1,3-dimethoxy-2-propanol is a chemical compound with the molecular formula C11H22O3 . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Cyclohexyl-1,3-dimethoxy-2-propanol consists of 11 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 202.29 g/mol.

Scientific Research Applications

Synthesis of Benzamide Compounds

2-Cyclohexyl-1,3-dimethoxy-2-propanol: can be used in the synthesis of novel benzamide compounds, which are significant due to their wide range of biological activities. These activities include antioxidant, antibacterial, antifungal, and potential drug applications . The compound’s structure allows for the creation of various derivatives, which can be tailored for specific functions in medical and industrial applications.

Antioxidant Activity

The compound’s derivatives have shown promising results in in vitro studies for antioxidant activities. This includes total antioxidant capacity, free radical scavenging, and metal chelating activities . These properties are crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases.

Antibacterial and Antifungal Applications

Benzamide derivatives synthesized from 2-Cyclohexyl-1,3-dimethoxy-2-propanol have been tested against various gram-positive and gram-negative bacteria, showing effective growth inhibitory activity . This suggests potential for developing new antibacterial and antifungal agents, which is particularly important in the face of rising antibiotic resistance.

Potential Drug Discovery

The structural versatility of 2-Cyclohexyl-1,3-dimethoxy-2-propanol makes it a valuable starting point for drug discovery. Its derivatives can be designed to interact with specific biological targets, which is a critical step in the development of new medications for various diseases .

Industrial Applications

Beyond its medical applications, 2-Cyclohexyl-1,3-dimethoxy-2-propanol and its derivatives can be utilized in industrial sectors such as plastics, rubber, and paper industries. These compounds can serve as intermediates in the synthesis of materials with desired properties .

Agricultural Chemicals

The compound’s derivatives may also find applications in agriculture, where they can be used to synthesize chemicals that protect crops from pests and diseases or enhance growth and yield .

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,3-dimethoxy-2-propanol is not clear as it is primarily used for research purposes.

Safety and Hazards

The safety data sheet for 1,3-Dimethoxy-2-propanol indicates that it is a flammable liquid and vapor. In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with the skin, it should be washed off with soap and plenty of water .

properties

IUPAC Name

2-cyclohexyl-1,3-dimethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-13-8-11(12,9-14-2)10-6-4-3-5-7-10/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUYUXHPRSLWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1,3-dimethoxy-2-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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